Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI)
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Overview
Description
Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI) is a heterocyclic compound that has a five-membered ring structure with a nitrogen atom in the ring. This compound has been synthesized by several methods, including the reaction of 2-methylcyclopentanone with pyrrole in the presence of acid catalysts. The compound has attracted the attention of researchers due to its potential applications in various fields of science, including organic chemistry, biochemistry, and pharmacology.
Mechanism Of Action
The mechanism of action of Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI) is not fully understood. However, it has been proposed that the compound may interact with biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. The compound may also undergo oxidation and reduction reactions in biological systems.
Biochemical And Physiological Effects
Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI) has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells and bacteria. The compound has also been shown to have antioxidant and anti-inflammatory properties. In vivo studies have demonstrated that the compound can reduce inflammation and oxidative stress in animal models.
Advantages And Limitations For Lab Experiments
Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI) has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it has a high degree of stability and selectivity. However, the compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for the study of Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI). One direction is the development of new synthetic methods for the compound and its derivatives. Another direction is the study of the compound's interactions with biomolecules and its potential as a drug candidate. Additionally, the compound's potential applications in materials science and nanotechnology should be explored.
Synthesis Methods
The synthesis of Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI) has been achieved by several methods, including the reaction of 2-methylcyclopentanone with pyrrole in the presence of acid catalysts. The reaction yields the desired compound with a high degree of selectivity and purity. The compound has also been synthesized by other methods, including the reaction of 2-methylcyclopentanone with pyrrole in the presence of a Lewis acid catalyst.
Scientific Research Applications
Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI) has been extensively studied for its potential applications in various fields of science. In organic chemistry, the compound has been used as a building block for the synthesis of complex organic molecules. In biochemistry, the compound has been studied for its potential as a fluorescent probe for the detection of biomolecules. In pharmacology, the compound has been studied for its potential as a drug candidate for the treatment of various diseases.
properties
CAS RN |
116679-54-0 |
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Product Name |
Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI) |
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-methyl-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]pyrrole-1-carbaldehyde |
InChI |
InChI=1S/C9H13NO/c1-7-5-8-3-2-4-9(8)10(7)6-11/h2-3,6-9H,4-5H2,1H3 |
InChI Key |
TUAPBVUPVQCZLN-UHFFFAOYSA-N |
SMILES |
CC1CC2C=CCC2N1C=O |
Canonical SMILES |
CC1CC2C=CCC2N1C=O |
synonyms |
Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl- (9CI) |
Origin of Product |
United States |
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